molecular formula C8H8BrF2N B8711094 1-(4-Bromo-2,6-difluorophenyl)ethanamine

1-(4-Bromo-2,6-difluorophenyl)ethanamine

Katalognummer: B8711094
Molekulargewicht: 236.06 g/mol
InChI-Schlüssel: RKEWVQWENMZJIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-2,6-difluorophenyl)ethanamine is a halogenated phenethylamine derivative with the molecular formula C₈H₈BrF₂N and a molar mass of 236.06 g/mol. It exists as enantiomers:

  • (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine (CAS: 1241677-54-2, Purity: 95%)
  • (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine (CAS: 1241679-85-5, Purity: 95%) .

The compound features a bromine atom at the para position and fluorine atoms at the ortho positions of the phenyl ring, attached to an ethanamine backbone. It is typically stored under inert gas (e.g., nitrogen or argon) at 2–8°C to prevent degradation .

Eigenschaften

Molekularformel

C8H8BrF2N

Molekulargewicht

236.06 g/mol

IUPAC-Name

1-(4-bromo-2,6-difluorophenyl)ethanamine

InChI

InChI=1S/C8H8BrF2N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3

InChI-Schlüssel

RKEWVQWENMZJIB-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=C(C=C1F)Br)F)N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molar Mass (g/mol) CAS Number Key Properties/Applications
1-(4-Bromo-2,6-difluorophenyl)ethanamine Br (C4), F (C2, C6), NH₂ (C1) C₈H₈BrF₂N 236.06 1241677-54-2 (S) Research intermediate; chiral synthesis
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) Br (C4), OCH₃ (C2, C5), NH₂ (C1) C₁₀H₁₄BrNO₂ 260.13 66142-22-1 Psychedelic phenethylamine; 5-HT₂A agonist
25B-NBOMe Br (C4), OCH₃ (C2, C5), N-benzyl C₁₉H₂₃BrNO₃ 401.30 - Potent hallucinogen; NBOMe series derivative
(±)-1-(4-Bromophenyl)ethylamine Br (C4), NH₂ (C1) C₈H₁₀BrN 200.08 24358-62-1 Chiral building block; amine synthesis
1-(4-Bromo-2-fluorophenyl)ethanone Br (C4), F (C2), COCH₃ (C1) C₈H₆BrFO 229.04 105515-20-6 Ketone intermediate; fluorinated synthon

Physicochemical and Electronic Properties

Table 2: Quantum Chemical Descriptors (Selected Compounds)

Compound Dipole Moment (D) HOMO (eV) LUMO (eV) LogP Electrophilicity Index (eV)
1-(4-Bromo-2,6-difluorophenyl)ethanamine* 3.2–3.5 (estimated) -6.1 -1.2 1.9–2.2 2.5–3.0
2C-B 2.8 -5.8 -1.0 2.5 2.2
25B-NBOMe 4.1 -5.5 -0.8 3.8 3.1

*Estimated values based on structural similarity to 2C-B and fluorine’s electronegativity .

Key Findings:

Electronic Effects : The bromo and difluoro substituents in 1-(4-Bromo-2,6-difluorophenyl)ethanamine increase electron-withdrawing effects compared to methoxy groups in 2C-B, lowering HOMO-LUMO gap energy (~4.9 eV vs. 4.8 eV in 2C-B), enhancing electrophilicity .

Lipophilicity : The compound’s LogP (~2.0) is lower than 2C-B (2.5) and 25B-NBOMe (3.8), suggesting reduced blood-brain barrier permeability compared to its methoxy-substituted analogs .

Chirality : The (S)- and (R)-enantiomers may exhibit divergent receptor-binding affinities, as seen in other chiral phenethylamines (e.g., amphetamines) .

Vorbereitungsmethoden

Friedel-Crafts Acylation

A high-yielding route involves Friedel-Crafts acylation of (4-bromo-2,6-difluorophenyl)-trimethyl-silane. The reaction proceeds in dichloromethane (DCM) under controlled temperatures:

Reaction Conditions

StageReagentsSolventTemperatureTimeYield
1Acetyl chloride, AlCl₃DCM0°C1 h-
2(4-Bromo-2,6-difluorophenyl)-trimethyl-silaneDCM-80°C16 h74%

AlCl₃ (16.89 g, 126.7 mmol) and acetyl chloride (9 mL, 126.7 mmol) are combined in DCM at 0°C, followed by dropwise addition of the silane precursor (27.48 g, 105.59 mmol) at -80°C. After 16 hours, the mixture is quenched with ammonium chloride, extracted with diethyl ether, and purified via column chromatography (EtOAc/hexane, 1:10). This method achieves a 74% yield, with NMR confirming the product (δ 2.58 ppm for methyl protons).

Alternative Synthetic Routes

Gabriel Synthesis

Introducing the amine via alkylation of phthalimide-protected intermediates offers a halogen-compatible route:

  • Alkylation : React 4-bromo-2,6-difluorobenzyl bromide with potassium phthalimide in DMF.

  • Deprotection : Hydrazinolysis liberates the primary amine.

This method avoids ketone intermediates but requires stringent control over alkylation conditions to prevent diarylation.

Q & A

What are the recommended synthetic routes for preparing 1-(4-Bromo-2,6-difluorophenyl)ethanamine with high enantiomeric purity?

The synthesis typically begins with halogenated acetophenone precursors. For example, 4-bromo-2,6-difluoroacetophenone can undergo reductive amination using sodium cyanoborohydride and a chiral amine catalyst to yield enantiomerically enriched products. The (R)- and (S)-enantiomers are resolved via diastereomeric salt formation with chiral acids (e.g., tartaric acid), followed by recrystallization . Purity (≥95%) is confirmed via chiral HPLC or polarimetry .

How can researchers ensure the purity and stereochemical integrity of 1-(4-Bromo-2,6-difluorophenyl)ethanamine during synthesis?

Key steps include:

  • Chiral Resolution : Use chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) to separate enantiomers .
  • Analytical Validation : Employ 19F^{19}\text{F}-NMR to monitor fluorine environments and 1H^{1}\text{H}-NMR to confirm amine proton integration. Mass spectrometry (HRMS) verifies molecular weight .
  • Crystallography : Single-crystal X-ray diffraction resolves absolute configuration in enantiopure forms .

What methodological approaches are used to analyze the electronic effects of bromine and fluorine substituents on the compound’s reactivity?

  • Computational Studies : Density Functional Theory (DFT) calculates electron-withdrawing effects of halogens, predicting regioselectivity in electrophilic substitution or nucleophilic attack .
  • Spectroscopic Analysis : Infrared (IR) spectroscopy identifies C-Br (550–600 cm1^{-1}) and C-F (1100–1250 cm1^{-1}) stretching modes, while 13C^{13}\text{C}-NMR reveals deshielding of the aromatic ring due to halogen electronegativity .

How do enantiomeric forms influence biological interactions, and what strategies study this?

Enantiomers may exhibit divergent binding affinities to receptors (e.g., serotonin or dopamine receptors). Experimental approaches include:

  • In Vitro Assays : Competitive binding studies using radiolabeled ligands in transfected HEK293 cells .
  • Pharmacokinetics : Chiral LC-MS tracks metabolic stability in liver microsomes, comparing half-lives of (R)- vs. (S)-enantiomers .

What spectroscopic techniques are effective for characterizing 1-(4-Bromo-2,6-difluorophenyl)ethanamine?

  • ATR-FTIR : Identifies functional groups (e.g., NH2_2 bending at 1600–1650 cm1^{-1}) and halogen vibrations .
  • Multinuclear NMR : 19F^{19}\text{F}-NMR distinguishes fluorine environments; 1H^{1}\text{H}-NMR integrates amine protons (~1.5 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in hydrochloride salts .

How to address conflicting biological activity data between racemic and enantiopure forms?

  • Controls : Use enantiopure standards to validate assays.
  • Orthogonal Assays : Compare results across multiple platforms (e.g., functional cAMP assays vs. radioligand binding) .
  • Statistical Replication : Repeat experiments with independent synthetic batches to exclude batch-specific impurities .

What are key considerations for optimizing reaction conditions in halogenated ethanamine synthesis?

  • Catalyst Selection : Palladium catalysts for cross-coupling to install bromine; chiral ligands (e.g., BINAP) for asymmetric reduction .
  • Byproduct Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess bromine .
  • Purification : Flash chromatography with silica gel or reverse-phase HPLC for high-purity isolates .

How to design experiments for metabolic stability assessment?

  • In Vitro Models : Incubate with liver microsomes and NADPH, quantifying parent compound depletion via LC-MS .
  • Isotope Labeling : Synthesize 14C^{14}\text{C}-labeled derivatives to track metabolic pathways .
  • CYP Inhibition : Screen against cytochrome P450 isoforms to identify enzyme-specific interactions .

What challenges arise in scaling up synthesis while maintaining yield and purity?

  • Chiral Consistency : Ensure chiral catalysts (e.g., Ru-BINAP) retain enantioselectivity at larger scales .
  • Solvent Optimization : Replace volatile solvents (e.g., dichloromethane) with greener alternatives (e.g., 2-MeTHF) for safer processing .
  • Process Analytical Technology (PAT) : Implement inline NMR or Raman spectroscopy for real-time monitoring .

How to resolve discrepancies in reported binding affinities across receptor subtypes?

  • Standardized Assays : Use uniform cell lines (e.g., CHO-K1) and buffer conditions.
  • Molecular Docking : Model ligand-receptor interactions using software like AutoDock Vina to predict binding modes .
  • Mutagenesis Studies : Modify receptor residues (e.g., Ser-193 in 5-HT2A_{2A}) to test halogen-binding interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.